Mivobulin isethionate
Overview
Description
Mivobulin isethionate is a synthetic water-soluble colchicine analog with broad antitumor activity . It competitively binds tubulin at the colchicine-binding site and inhibits tubulin polymerization . Cancer cells exposed to Mivobulin isethionate accumulate in the M phase of the cell cycle and subsequently die .
Molecular Structure Analysis
The molecular formula of Mivobulin isethionate is C19H25N5O6S . The InChIKey is JEFPWOBULVSOTM-PPHPATTJSA-N .Chemical Reactions Analysis
Mivobulin isethionate binds to tubulin, thereby inhibiting microtubule polymerization and mitosis . This mechanism of action is similar to that of colchicine .Physical And Chemical Properties Analysis
The exact mass and molecular weight of Mivobulin isethionate are not available . The elemental analysis shows that it contains Carbon (50.54%), Hydrogen (5.58%), Nitrogen (15.51%), Oxygen (21.26%), and Sulfur (7.10%) .Scientific Research Applications
Ophthalmic Drug Delivery
Research has explored the utilization of novel materials and systems, including nanoparticulate delivery, for effective drug transport to the posterior segment of the eye. This approach is significant for medications like Mivobulin Isethionate, aiming to bypass ocular barriers. Such advancements in drug delivery systems are crucial for treating posterior eye diseases (Rowe-Rendleman et al., 2014).
Clinical Trial Design
Guidelines for clinical trial design, particularly in the context of systemic diseases, provide a framework for evaluating the efficacy of drugs including Mivobulin Isethionate. Recent advances in diagnostic and technical capabilities allow for more precise definition of study populations and endpoints, which is crucial for assessing the effectiveness of such medications (Comenzo et al., 2012).
Drug Discovery Perspectives
The evolution of drug research, driven by pharmacology and clinical sciences, has significantly contributed to medical progress. This includes the development of drugs like Mivobulin Isethionate. The integration of molecular biology and genomic sciences into drug discovery has been pivotal in creating more effective and targeted therapies (Drews, 2000).
Cardiovascular Applications
Research in cardiovascular medicine, particularly in myocardial infarction (MI) and myocardial ischemia, is relevant for drugs like Mivobulin Isethionate. Investigating the effects of such medications on cardiac function and their potential in therapeutic interventions forms a significant part of contemporary research (Schwenke et al., 2008).
Safety And Hazards
The safety data sheet for Mivobulin suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate;2-hydroxyethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2.C2H6O4S/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11;3-1-2-7(4,5)6/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23);3H,1-2H2,(H,4,5,6)/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFPWOBULVSOTM-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N.C(CS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N.C(CS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155130 | |
Record name | Mivobulin isethionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mivobulin isethionate | |
CAS RN |
126268-81-3 | |
Record name | Mivobulin isethionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126268813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivobulin isethionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIVOBULIN ISETHIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J08028R66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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